(S)-2-Amino-4-bromobutanoic acid

Stereoselective synthesis Radical decarboxylation Chiral purity

(S)-2-Amino-4-bromobutanoic acid is a non-proteinogenic, chiral amino acid derivative, characterized by a four-carbon backbone with an amino group at the α-position and a bromine atom at the γ-position. It serves as a key chiral intermediate in the synthesis of various bioactive molecules, including S-adenosylmethionine (SAM) analogs, non-natural amino acids, and conformationally constrained peptidomimetics.

Molecular Formula C4H8BrNO2
Molecular Weight 182.02 g/mol
Cat. No. B12821366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4-bromobutanoic acid
Molecular FormulaC4H8BrNO2
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC(CBr)C(C(=O)O)N
InChIInChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1
InChIKeyLMYNKFDVIZBWDF-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-4-bromobutanoic acid: Procurement and Differentiation Overview


(S)-2-Amino-4-bromobutanoic acid is a non-proteinogenic, chiral amino acid derivative, characterized by a four-carbon backbone with an amino group at the α-position and a bromine atom at the γ-position [1]. It serves as a key chiral intermediate in the synthesis of various bioactive molecules, including S-adenosylmethionine (SAM) analogs, non-natural amino acids, and conformationally constrained peptidomimetics [2][3]. Its stereochemical purity and reactive bromine handle make it a strategic building block for pharmaceutical and biochemical research applications requiring precise molecular architecture [2].

(S)-2-Amino-4-bromobutanoic acid: Why Substitution with Alternative Building Blocks is Ineffective


Direct substitution of (S)-2-Amino-4-bromobutanoic acid with structurally similar compounds, such as L-homoalanine, 2,4-diaminobutanoic acid, or non-brominated γ-substituted glutamic acid analogs, is generally not viable in downstream applications. The compound's unique combination of a terminal γ-bromoalkyl moiety and a stereodefined α-amino acid center provides distinct reactivity and chiral induction capabilities not present in its analogs [1]. This bifunctional nature enables site-selective nucleophilic substitution and metallaphotoredox cross-coupling reactions that are fundamental to constructing complex molecular architectures; replacing it with a compound lacking the bromine handle would halt synthetic routes entirely, while substituting with an achiral or racemic version would compromise the stereochemical integrity required for biological target engagement [2].

(S)-2-Amino-4-bromobutanoic acid: Quantifiable Differentiation Evidence


Stereochemical Integrity in Synthesis: Radical Decarboxylation Without Racemization

The synthesis of enantiopure (S)-2-amino-4-bromobutanoic acid requires double tert-butyl protection of N-Boc-glutamic acid to prevent racemization during Barton radical decarboxylation. Under standard conditions without this protection, partial racemization occurs, leading to a mixture of enantiomers. With the optimized protocol, the product is obtained with preserved stereochemistry at the α-carbon [1]. This is in contrast to simpler, achiral γ-bromo acids like 4-bromobutanoic acid, which lack an α-amino group and cannot serve as a direct chiral building block.

Stereoselective synthesis Radical decarboxylation Chiral purity

Enabling Metallaphotoredox Cross-Coupling for Non-Proteinogenic Amino Acid Synthesis

N-Fmoc-(S)-2-amino-4-bromobutanoic acid serves as a key coupling partner in metallaphotoredox catalysis to synthesize enantiopure Fmoc-protected homotyrosine from L-homoserine. This reaction utilizes 4-tert-butoxybromobenzene and proceeds with high convergency to yield the non-proteinogenic amino acid building block [1]. This application highlights the unique reactivity of the γ-bromide handle in enabling a specific cross-coupling that is not accessible with simpler non-brominated amino acids like L-homoalanine or 4-aminobutanoic acid.

Metallaphotoredox catalysis Peptide synthesis Unnatural amino acids

Precursor to Potent Enzyme Inhibitors: Folylpolyglutamate Synthetase

(S)-2-Amino-4-bromobutanoic acid is used as a building block for the stereoselective preparation of phosphinic acid phosphapeptide analogs, which act as potent inhibitors of folylpolyglutamate synthetase . While specific Ki or IC50 values for the final inhibitors are not detailed in this source, the compound's role as a crucial precursor is established. This differentiates it from achiral or differently substituted analogs that would not yield the same stereochemically defined phosphapeptide architecture required for enzyme active site recognition.

Enzyme inhibition Folylpolyglutamate synthetase Phosphinic acid analogs

Conformationally Constrained Peptidomimetic Synthesis

The compound has been directly utilized to prepare a conformationally constrained peptidomimetic [1]. This application leverages the reactive γ-bromide for cyclization or side-chain modification, introducing rigidity into peptide backbones. This contrasts with flexible, non-halogenated amino acids like L-2-aminobutanoic acid or L-norvaline, which cannot undergo analogous intramolecular substitution to enforce conformational restriction.

Peptidomimetics Conformational constraint Amino acid building block

(S)-2-Amino-4-bromobutanoic acid: Optimal Application Scenarios Based on Evidence


Total Synthesis of Cyclic Peptides Containing Non-Proteinogenic Amino Acids

Procure (S)-2-amino-4-bromobutanoic acid as a critical intermediate for the metallaphotoredox-catalyzed synthesis of Fmoc-protected homotyrosine, enabling the solid-phase total synthesis of bioactive cyclic peptides such as anabaenopeptin F [1].

Development of Conformationally Constrained Peptidomimetics

Utilize the compound's reactive γ-bromide for intramolecular nucleophilic substitution to create conformationally restricted peptidomimetics, enhancing metabolic stability and target binding affinity in drug discovery programs [1].

Stereoselective Synthesis of Phosphapeptide Enzyme Inhibitors

Employ the enantiopure compound as a chiral building block in the stereoselective preparation of phosphinic acid phosphapeptide analogs, which are potent inhibitors of folylpolyglutamate synthetase, a target in cancer chemotherapy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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